molecular formula C15H9F2N3O4 B2635986 N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide CAS No. 1286726-31-5

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide

Cat. No.: B2635986
CAS No.: 1286726-31-5
M. Wt: 333.251
InChI Key: BODBBJBXHXMYGG-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl ring often enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-amido group: This step involves the reaction of the oxazole intermediate with a furan-2-carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.

    Attachment of the 3,4-difluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction using 3,4-difluoroaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioavailability.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-5-carboxamide: Similar structure but with the carboxamide group at a different position on the oxazole ring.

Uniqueness

N-(3,4-difluorophenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the 3,4-difluorophenyl group can enhance its stability and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O4/c16-9-4-3-8(6-10(9)17)18-13(21)11-7-24-15(19-11)20-14(22)12-2-1-5-23-12/h1-7H,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODBBJBXHXMYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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